(2-Morpholin-4-ylphenyl)((2-nitrophenyl)sulfonyl)amine
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Overview
Description
(2-Morpholin-4-ylphenyl)((2-nitrophenyl)sulfonyl)amine is a chemical compound with the molecular formula C16H17N3O5S. It is known for its unique structure, which includes a morpholine ring, a nitrophenyl group, and a sulfonyl amine linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Morpholin-4-ylphenyl)((2-nitrophenyl)sulfonyl)amine typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 2-(4-morpholinyl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification techniques to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
(2-Morpholin-4-ylphenyl)((2-nitrophenyl)sulfonyl)amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form sulfonic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Sulfonic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Morpholin-4-ylphenyl)((2-nitrophenyl)sulfonyl)amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Morpholin-4-ylphenyl)((2-nitrophenyl)sulfonyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl amine group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. Additionally, the nitrophenyl group can participate in redox reactions, affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(2-Morpholin-4-ylphenyl)sulfonamide: Lacks the nitro group, making it less reactive in redox reactions.
(2-Nitrophenyl)sulfonyl chloride: Contains a reactive sulfonyl chloride group, making it useful for sulfonation reactions.
(4-Morpholinyl)aniline: Lacks the sulfonyl and nitro groups, making it less versatile in chemical reactions.
Uniqueness
(2-Morpholin-4-ylphenyl)((2-nitrophenyl)sulfonyl)amine is unique due to its combination of a morpholine ring, nitrophenyl group, and sulfonyl amine linkage. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
N-(2-morpholin-4-ylphenyl)-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c20-19(21)15-7-3-4-8-16(15)25(22,23)17-13-5-1-2-6-14(13)18-9-11-24-12-10-18/h1-8,17H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWGUCDNUGRBTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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